molecular formula C23H20ClN3O5 B11527946 Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11527946
M. Wt: 453.9 g/mol
InChI Key: UFWGEQAZCWKLID-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core with a ketone at position 3. Key substituents include:

  • Position 1: 4-Chlorophenyl (electron-withdrawing Cl group).
  • Position 3: Methyl ester (-COOCH₃, contributing to polarity and hydrolysis susceptibility).
  • Position 4: 3-Nitrophenyl (meta-nitro group, increasing electron deficiency and steric bulk).

Its properties are influenced by the interplay of electron-withdrawing (Cl, NO₂) and electron-donating (NH₂) groups, as well as the conformational flexibility of the hexahydroquinoline ring .

Properties

Molecular Formula

C23H20ClN3O5

Molecular Weight

453.9 g/mol

IUPAC Name

methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H20ClN3O5/c1-32-23(29)21-19(13-4-2-5-16(12-13)27(30)31)20-17(6-3-7-18(20)28)26(22(21)25)15-10-8-14(24)9-11-15/h2,4-5,8-12,19H,3,6-7,25H2,1H3

InChI Key

UFWGEQAZCWKLID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of an appropriate aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of anhydrous solvents, inert atmosphere (such as nitrogen or argon), and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions due to its diverse functional groups that can participate in chemical transformations.

Biology

Research indicates that methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo has potential biological activities:

  • Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Recent investigations have highlighted its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. The mechanisms involve enzyme inhibition and receptor interactions that modulate cellular signaling pathways .

Medicine

Ongoing research explores its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders. The compound's ability to inhibit pro-inflammatory cytokines has been noted in animal models, suggesting its utility in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study published in PMC demonstrated that derivatives of this compound showed promising anticancer activity against breast cancer cells. The mechanism involved the modulation of apoptotic pathways through enzyme inhibition .
  • Antimicrobial Studies : Another research highlighted the compound's efficacy against bacterial strains resistant to conventional antibiotics. The study suggested that the nitro group plays a crucial role in enhancing antimicrobial activity .
  • Anti-inflammatory Effects : Animal model studies indicated that treatment with this compound significantly reduced inflammation markers, showcasing its potential as an anti-inflammatory agent .

Summary of Research Applications

Field Applications Key Findings
ChemistryBuilding block for complex moleculesUsed as a reagent in organic reactions
BiologyAntimicrobial and anticancer propertiesInhibits cancer cell proliferation; significant antimicrobial effects
MedicinePotential therapeutic agentReduces inflammation markers; modulates immune responses

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Compound 1 : Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ()
  • Differences: Position 2: Methyl (-CH₃) instead of amino (-NH₂), reducing hydrogen-bonding capacity. Position 4: 2-Chloro-5-nitrophenyl (ortho-Cl, para-NO₂) increases steric hindrance compared to meta-NO₂ in the target compound. Positions 7,7: Dimethyl groups enhance lipophilicity (higher logP).
  • Impact : Increased hydrophobicity may improve membrane permeability but reduce solubility. The ortho-Cl group could sterically hinder interactions with biological targets .
Compound 2 : 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile ()
  • Differences: Position 3: Cyano (-CN) replaces methyl ester (-COOCH₃).
  • The absence of an ester reduces susceptibility to hydrolysis, possibly enhancing metabolic stability .
Compound 3 : 2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile ()
  • Differences: Position 4: 4-(Dimethylamino)phenyl (electron-donating -N(CH₃)₂) replaces 3-nitrophenyl.
  • Impact: The dimethylamino group introduces basicity, improving solubility in acidic conditions. The electron-rich aromatic ring may enhance π-π stacking interactions in biological systems .

Heterocyclic and Halogen Modifications

Compound 4 : 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile ()
  • Differences :
    • Position 1 : 3-Nitrophenyl instead of 4-chlorophenyl.
    • Position 4 : Thiophene (sulfur-containing heterocycle) replaces phenyl.
  • Impact : Thiophene’s lower electron density and sulfur atom may alter metabolic pathways (e.g., resistance to oxidation) and enhance binding to metal-containing enzymes .
Compound 5 : Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ()
  • Differences :
    • Position 7 : 4-Chlorophenyl adds a second Cl substituent.
    • Position 2 : Methyl (-CH₃) instead of -NH₂.
  • Impact: Dual Cl groups increase hydrophobicity and may enhance halogen bonding with biomolecules.

Physicochemical Property Trends

The table below summarizes key structural and inferred physicochemical differences:

Compound Position 1 Position 4 Position 3 Key Properties
Target Compound 4-ClPh 3-NO₂Ph COOCH₃ Moderate logP, H-bond donor (NH₂), hydrolyzable ester
Compound 1 () 4-ClPh 2-Cl-5-NO₂Ph COOCH₃ High logP (7,7-dimethyl), reduced H-bonding
Compound 2 () 4-ClPh 3-NO₂Ph CN Higher electrophilicity, metabolic stability
Compound 3 () 4-ClPh 4-N(CH₃)₂Ph CN Basic solubility, π-π interactions
Compound 4 () 3-NO₂Ph Thiophen-3-yl CN Sulfur-mediated interactions, altered metabolism
Compound 5 () 4-ClPh 2-ClPh, 7-4-ClPh COOCH₃ High hydrophobicity, halogen bonding potential

Biological Activity

Methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound belongs to the quinoline family, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C23H20ClN3O5
  • Molecular Weight : 453.9 g/mol
  • IUPAC Name : this compound
  • InChI Key : UFWGEQAZCWKLID-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation of an appropriate aldehyde with an amine.
  • Cyclization to form the quinoline structure.
  • Functional group modifications to enhance biological activity.

These reactions often require controlled conditions such as inert atmospheres and specific solvents to ensure high yield and purity .

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo can inhibit various bacterial strains effectively. The presence of the nitro group is thought to enhance this activity by facilitating electron transfer processes .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Viability Assays : In vitro experiments have demonstrated that the compound can induce apoptosis in cancer cell lines such as HCT116 and others. The mechanism involves the activation of caspase pathways and modulation of MAPK signaling .
  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the quinoline ring have been correlated with increased cytotoxicity against cancer cells. For example, substituents like nitro and chloro groups have been associated with enhanced activity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has shown the ability to reduce inflammation markers significantly. This activity is likely due to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

The mechanism by which methyl 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo interacts with biological targets is complex:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Interaction : Binding to certain receptors can modulate cellular signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties showed that compounds with similar structures had minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant bacterial strains .
  • Cancer Cell Line Study : In a detailed examination involving various cancer cell lines, it was found that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 10 µM concentration) after 48 hours of exposure .

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